5-Amino-2-(3-hydroxyanilino)benzoic acid
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Overview
Description
5-Amino-2-(3-hydroxyanilino)benzoic acid is an organic compound with the molecular formula C13H12N2O3 This compound is characterized by the presence of an amino group, a hydroxy group, and an anilino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-hydroxyanilino)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxyaniline with 5-amino-2-chlorobenzoic acid under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-hydroxyanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonated products.
Scientific Research Applications
5-Amino-2-(3-hydroxyanilino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-hydroxyanilino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid:
3-Amino-5-hydroxybenzoic acid: A precursor for the synthesis of various natural products.
2-Amino-3-hydroxybenzoic acid: Known for its use in the synthesis of pharmaceuticals and dyes.
Uniqueness
5-Amino-2-(3-hydroxyanilino)benzoic acid is unique due to the presence of both an amino and a hydroxy group on the anilino moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765288-65-1 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-amino-2-(3-hydroxyanilino)benzoic acid |
InChI |
InChI=1S/C13H12N2O3/c14-8-4-5-12(11(6-8)13(17)18)15-9-2-1-3-10(16)7-9/h1-7,15-16H,14H2,(H,17,18) |
InChI Key |
WWYBRSSMPXNKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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